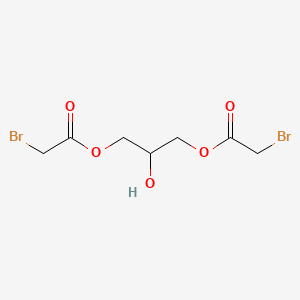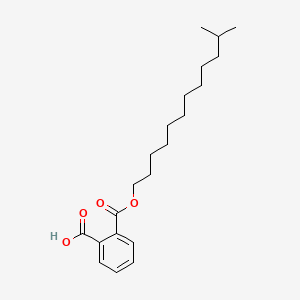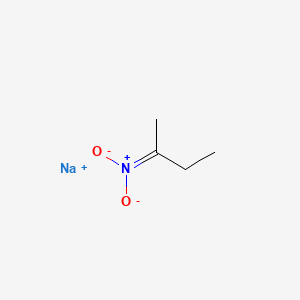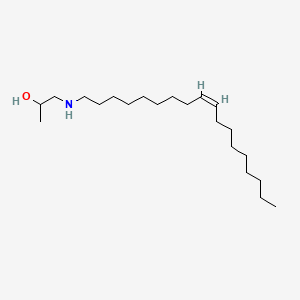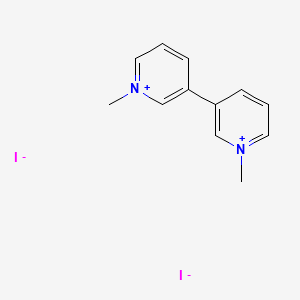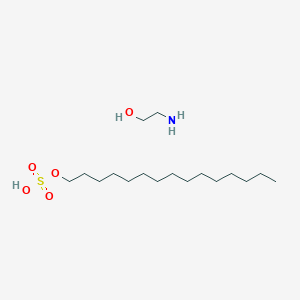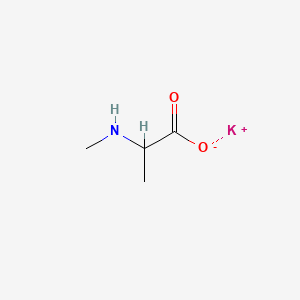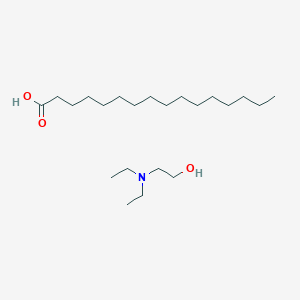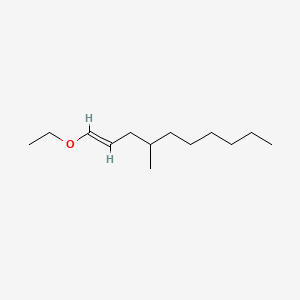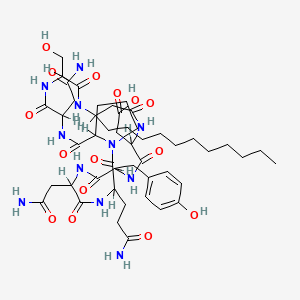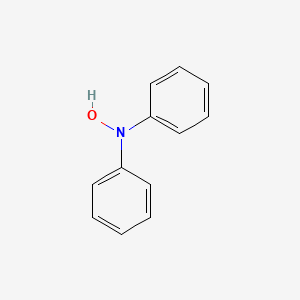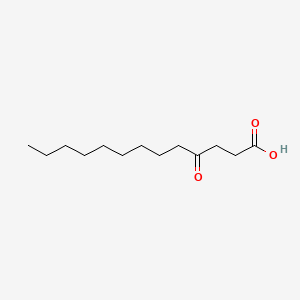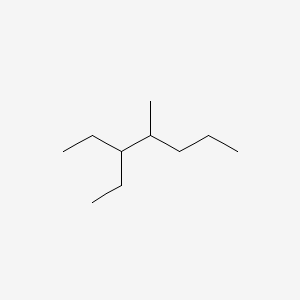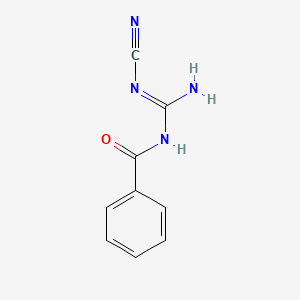
N-Benzoyl-N'-cyanoguanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Benzoyl-N’-cyanoguanidine is a chemical compound that belongs to the class of guanidines Guanidines are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Benzoyl-N’-cyanoguanidine can be synthesized through several methods. One common approach involves the reaction of benzoyl chloride with cyanoguanidine in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency .
Industrial Production Methods
In an industrial setting, the production of N-Benzoyl-N’-cyanoguanidine may involve large-scale reactions using similar synthetic routes. The process is optimized to ensure high yield and purity of the final product. Industrial production often employs continuous flow reactors and advanced purification techniques to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
N-Benzoyl-N’-cyanoguanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: N-Benzoyl-N’-cyanoguanidine can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
N-Benzoyl-N’-cyanoguanidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-Benzoyl-N’-cyanoguanidine involves its interaction with specific molecular targets. It can inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. For example, it may inhibit nicotinamide phosphoribosyl transferase, affecting cellular metabolism and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
N-Cyanoguanidine: A related compound with similar chemical properties.
N-Benzoylguanidine: Another compound in the same class with different functional groups.
Biguanides: Compounds like metformin, which have similar guanidine structures but different applications.
Uniqueness
N-Benzoyl-N’-cyanoguanidine stands out due to its unique combination of benzoyl and cyanoguanidine groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
7746-72-7 |
|---|---|
Molecular Formula |
C9H8N4O |
Molecular Weight |
188.19 g/mol |
IUPAC Name |
N-(N'-cyanocarbamimidoyl)benzamide |
InChI |
InChI=1S/C9H8N4O/c10-6-12-9(11)13-8(14)7-4-2-1-3-5-7/h1-5H,(H3,11,12,13,14) |
InChI Key |
GEPDMNXQKYQBAI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=NC#N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


